4-Acetoxy-N,N-diisopropyltryptamine
Overview
Description
4-Acetoxy-N,N-diisopropyltryptamine is a synthetic psychedelic compound belonging to the tryptamine class. It is known for its psychoactive properties and is structurally related to other tryptamines such as psilocin and 4-hydroxy-N,N-diisopropyltryptamine . Despite its relatively short history of human use, it has garnered interest in scientific research due to its unique chemical structure and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-N,N-diisopropyltryptamine typically involves the acetylation of 4-hydroxy-N,N-diisopropyltryptamine. The process begins with the preparation of 4-hydroxy-N,N-diisopropyltryptamine, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound . The reaction conditions generally require a controlled temperature environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-N,N-diisopropyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its psychoactive effects.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted tryptamines with varying pharmacological profiles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Acetoxy-N,N-diisopropyltryptamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is believed to mediate its psychedelic effects. The compound’s molecular structure allows it to bind to these receptors, altering neurotransmitter release and leading to changes in perception, mood, and cognition . Additionally, it may interact with other receptor subtypes, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
4-Acetoxy-N,N-diisopropyltryptamine is structurally similar to several other tryptamines, including:
4-Hydroxy-N,N-diisopropyltryptamine: Known for its potent psychedelic effects, it is a close analog of this compound.
4-Acetoxy-N,N-dimethyltryptamine:
4-Acetoxy-N,N-dipropyltryptamine: This compound shares structural similarities and exhibits comparable psychoactive effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological effects, which may differ from those of its analogs .
Properties
IUPAC Name |
[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21/h6-8,11-13,19H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAOVGZYDSXCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239482 | |
Record name | 4-Acetoxy-DiPT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936015-60-0 | |
Record name | 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936015-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxy-DiPT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936015600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetoxy-DiPT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETOXY-N,N-DIISOPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV36ISE3YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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